(R)-(-)-1,3-Nonanediol

Description

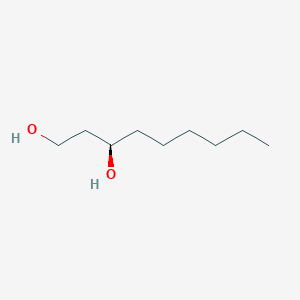

Structure

3D Structure

Properties

IUPAC Name |

(3R)-nonane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJFUJNEYIYRZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370371 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121541-65-9 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiomerically Pure R 1,3 Nonanediol

Chemoenzymatic and Biocatalytic Approaches to (R)-(-)-1,3-Nonanediol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. buchler-gmbh.com Chemoenzymatic strategies, which combine enzymatic reactions with chemical transformations, have been particularly effective in producing enantiopure this compound.

Enzymatic Hydrolysis and Transesterification Strategies

Enzymatic kinetic resolution, a cornerstone of biocatalysis, has been successfully applied to the synthesis of chiral 1,3-diols. Lipases are frequently employed enzymes for the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer enriched.

A notable strategy involves the dynamic kinetic resolution (DKR) of a racemic mixture of 1,3-nonanediol (B3369438). This process combines lipase-catalyzed transesterification with an in-situ racemization of the slower-reacting enantiomer. For instance, a chemoenzymatic dynamic kinetic asymmetric transformation of a meso/dl mixture of 1,3-nonanediol has been demonstrated to produce syn-1,3-diacetoxynonane with high enantioselectivity (>99% ee) and good diastereoselectivity (>90% syn). nih.gov This method takes advantage of a facile intramolecular acyl migration in the syn-1,3-diol monoacetate intermediate, which, when coupled with a ruthenium catalyst for epimerization and a lipase (B570770) for selective acylation, leads to the efficient formation of the desired enantiomerically pure diacetate, a precursor to the diol. nih.govpnas.org

The choice of acyl donor is crucial in these transformations. Isopropenyl acetate (B1210297) has been shown to be a particularly effective acyl donor in the dynamic kinetic asymmetric transformation of 1,3-diols. pnas.org

Table 1: Chemoenzymatic Dynamic Kinetic Asymmetric Transformation of 1,3-Nonanediol (Data synthesized from descriptive accounts in literature)

| Catalyst System | Substrate | Acyl Donor | Key Feature | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) / Ruthenium complex | meso/dl-1,3-Nonanediol | Isopropenyl acetate | Intramolecular acyl migration | syn-1,3-Diacetoxynonane | > 90:10 | > 99% |

Microbial Enantiofacially Selective Hydrolysis Applications

Microbial transformations offer a direct and efficient route to chiral compounds. The enantiofacial selectivity of microbial enzymes can be harnessed to produce specific enantiomers from prochiral substrates.

A significant application in the synthesis of this compound involves the use of the yeast Pichia farinosa. researchgate.net In a key study, Pichia farinosa IAM 4682 was used for the enantiofacially selective hydrolysis of a prochiral precursor. This microbial hydrolysis was a critical step in a synthetic sequence that ultimately yielded (R)-1,3-nonanediol. researchgate.net The process started with the hydrolysis of a prochiral substrate to generate a chiral ketone, (R)-2-benzylcyclohexanone, with an enantiomeric excess of 84–87%. researchgate.net This chiral intermediate was then converted to (R)-1,3-nonanediol through a Baeyer-Villiger oxidation. researchgate.net To further enhance the enantiopurity, a final lipase-mediated enantioselective transesterification step was employed to remove the minor (S)-enantiomer, resulting in the final product with an enantiomeric excess of 94–95%. researchgate.net

Table 2: Microbial Enantiofacially Selective Hydrolysis for (R)-1,3-Nonanediol Synthesis (Data based on research findings) researchgate.net

| Microorganism | Key Transformation | Intermediate | Intermediate ee | Final Product | Final ee |

| Pichia farinosa IAM 4682 | Enantiofacially selective hydrolysis | (R)-2-Benzylcyclohexanone | 84–87% | (R)-1,3-Nonanediol | 94–95% (after enrichment) |

Asymmetric Chemical Synthesis Routes to this compound

In addition to biocatalytic methods, several asymmetric chemical strategies have been developed to afford enantiomerically pure this compound. These methods rely on stereocontrolled reactions to establish the chiral center.

Ozonolysis Followed by Stereoselective Reduction

A well-established route to this compound utilizes the ozonolysis of readily available, enantiopure natural products. Ricinoleic acid, the major component of castor oil, is an excellent starting material for this purpose due to its inherent (R) configuration at the hydroxyl-bearing carbon. icm.edu.pldss.go.th

The synthesis commences with the ozonolysis of methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid. This reaction cleaves the double bond, and subsequent reductive work-up of the resulting ozonide yields the desired C9 fragment. One reported method involves an electrochemical reduction of the intermediate hydroperoxides on a lead cathode, which directly produces this compound in a 65% yield. researchgate.net Another approach utilizes sodium borohydride (B1222165) for the reduction of the ozonolysis products of castor oil, which also yields 1,3-nonanediol as a byproduct. ceon.rs The ozonolysis of oleic acid can also produce azelaic acid, which can then be reduced to 1,9-nonanediol (B147092), highlighting the utility of this oxidative cleavage strategy for generating diols from fatty acids. mdpi.com

Table 3: Synthesis of this compound via Ozonolysis (Data from published synthetic procedures)

| Starting Material | Key Reactions | Reducing Agent | Product | Yield | Reference |

| Methyl Ricinoleate | Ozonolysis, Electrochemical Reduction | Pb-cathode | This compound | 65% | researchgate.net |

| Castor Oil | Ozonolysis, Reduction | Sodium Borohydride | 1,3-Nonanediol | Not specified | ceon.rs |

Stereoselective Aldol-Type Reactions and Subsequent Reductions

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that can be rendered highly stereoselective to produce β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. nih.govnih.govorganic-chemistry.org The synthesis of this compound can be envisioned through an asymmetric aldol reaction to form a chiral β-hydroxy ketone, followed by a diastereoselective reduction of the ketone functionality.

A general strategy involves the aldol addition of an enolate derived from acetone (B3395972) to heptanal. To achieve high enantioselectivity, a chiral catalyst or auxiliary is employed. nih.gov For instance, proline and its derivatives are effective organocatalysts for asymmetric aldol reactions. nih.gov The resulting chiral 1-hydroxy-3-nonanone would then be subjected to a stereoselective reduction. The stereochemical outcome of the reduction of β-hydroxy ketones can be controlled by using specific reducing agents and chelating agents. acs.orgrsc.org For example, the use of TiCl₄ as a chelating agent followed by reduction can favor the formation of syn-1,3-diols. acs.org By carefully selecting the enantiomer of the β-hydroxy ketone and the reduction conditions, the desired (R)-1,3-nonanediol can be obtained.

Table 4: Conceptual Asymmetric Aldol-Reduction Route to this compound (Based on general principles of stereoselective synthesis)

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product | Desired Stereochemistry |

| 1 | Asymmetric Aldol Reaction | Heptanal, Acetone, Chiral Catalyst (e.g., Proline derivative) | (R)-1-Hydroxy-3-nonanone | (R) at C3 |

| 2 | Diastereoselective Reduction | (R)-1-Hydroxy-3-nonanone, Chelating agent (e.g., TiCl₄), Reducing agent | This compound | (R) at C3 |

Intramolecular Hydrosilylation Approaches

Intramolecular hydrosilylation of allylic or homoallylic silyl (B83357) ethers is a powerful and atom-economical method for the stereoselective synthesis of 1,3-diols. libretexts.orgnih.gov This reaction typically involves the use of a transition metal catalyst, most commonly a rhodium complex, which facilitates the addition of a silicon-hydride bond across a carbon-carbon double bond within the same molecule. chemrxiv.orgresearchgate.netnih.gov

The general approach involves the preparation of a silyl ether from an appropriate homoallylic alcohol. The subsequent intramolecular hydrosilylation, catalyzed by a chiral rhodium complex, proceeds to form a cyclic siloxane intermediate. The stereochemistry of the newly formed C-Si and C-H bonds is controlled by the chiral ligand on the rhodium catalyst. Finally, oxidative cleavage of the carbon-silicon bond, typically using hydrogen peroxide (Tamao-Fleming oxidation), yields the desired 1,3-diol. libretexts.orgresearchgate.net The use of chiral phosphine (B1218219) ligands such as BINAP or TRAP with rhodium catalysts has been shown to induce high levels of enantioselectivity in these transformations. libretexts.orgoup.com

While a specific synthesis of this compound using this method is not explicitly detailed in the surveyed literature, the generality and high stereocontrol of this methodology make it a highly plausible and advanced route to access this target molecule.

Table 5: General Scheme for 1,3-Diol Synthesis via Intramolecular Hydrosilylation (Based on established methodologies)

| Step | Description | Key Reagents | Stereocontrol Element |

| 1 | Silyl ether formation | Homoallylic alcohol, Hydrosilane | - |

| 2 | Asymmetric intramolecular hydrosilylation | Chiral Rhodium Catalyst (e.g., Rh-BINAP) | Chiral phosphine ligand |

| 3 | Oxidative cleavage | H₂O₂, Base | - |

Chiral Pool Based Synthesis of this compound and Analogues

Chiral pool synthesis represents a highly effective strategy for the preparation of enantiomerically pure compounds. researchgate.net This methodology leverages readily available, inexpensive, and optically active natural products as starting materials. academie-sciences.fr By employing a series of chemical transformations, the inherent chirality of the natural precursor, such as a carbohydrate or amino acid, is transferred to the desired target molecule, obviating the need for an asymmetric induction step in the synthesis. researchgate.net This approach is particularly advantageous when the target molecule's stereochemical configuration is similar to that of a naturally occurring building block. researchgate.net

Utilization of Naturally Derived Chiral Precursors

The synthesis of this compound can be efficiently achieved from precursors derived from the chiral pool. A notable example is the use of methyl ricinoleate, which is obtained from castor oil. A convenient synthesis route involves a two-step process starting with the ozonolysis of methyl ricinoleate in methanol. This is followed by an electrochemical reduction of the resulting intermediate hydroperoxides on a lead cathode, yielding this compound with a 65% yield. researchgate.net

Nature itself provides blueprints for the synthesis of related 1,3-diols. For instance, the biosynthesis of R-octane-1,3-diol in stored apples occurs through the β-oxidation of fatty acids. nih.gov Precursors such as linoleic acid are enzymatically converted into the 1,3-diol structure. nih.govgoogle.com This natural transformation underscores the feasibility of using unsaturated fatty acids as viable precursors for chiral 1,3-diol synthesis.

Carbohydrates are another cornerstone of chiral pool synthesis due to their rich stereochemistry. rsc.orgresearchgate.net For example, diacetone-D-glucose, a derivative of glucose, has been utilized as the starting material for the synthesis of the macrolactone core of salicylihalamides, which features a diol moiety. rsc.org Similarly, quinic acid, another inexpensive chiral template, serves as a common starting point for the stereocontrolled synthesis of polyhydroxycyclohexanes, which are complex diol-containing structures. acs.org These examples highlight the versatility of using abundant natural precursors to construct complex chiral molecules and their analogues.

Table 1: Examples of Naturally Derived Chiral Precursors and Their Target Diol Structures

| Natural Precursor | Precursor Source | Key Transformation(s) | Target Compound/Intermediate | Citation(s) |

|---|---|---|---|---|

| Methyl Ricinoleate | Castor Oil | Ozonolysis, Electrochemical Reduction | This compound | researchgate.net |

| Linoleic Acid | Plant Oils | Enzymatic β-oxidation (in apples) | R-octane-1,3-diol | nih.govgoogle.com |

| D-Glucose | Carbohydrate | Derivatization, Ring-Closing Metathesis | Macrolactone Core of Salicylihalamides | rsc.org |

Strategic Derivatization for Stereocontrol

While the chiral pool provides the initial stereocenter, achieving the precise stereochemistry in the final product, especially in molecules with multiple stereocenters like 1,3-diols, often necessitates strategic derivatization. These chemical modifications are crucial for controlling the stereochemical outcome of subsequent reactions. rsc.org

One common strategy is the use of protecting groups. For example, in a synthesis of 2,3-syn-2-methoxymethoxy-1,3-nonanediol, a methoxymethyl (MOM) ether is used to protect a hydroxyl group. orgsyn.org This derivatization influences the conformational preference of the molecule, thereby directing the stereochemical course of subsequent oxidation and reduction steps to yield the desired syn-diol with high selectivity. orgsyn.org

Substrate-controlled asymmetric induction is another powerful technique where the existing chirality in a derivatized starting material dictates the formation of new stereocenters. nih.gov The synthesis of syn-1,3-diols is often achieved through the diastereoselective reduction of β-hydroxyketones. nih.govresearchgate.net The stereochemical outcome of this reduction can be controlled by using specific reagents; for instance, chelation control with reagents like diethylmethoxyborane (B30974) (Et₂BOMe) can lock the substrate in a specific conformation, leading to highly selective reduction and the formation of the syn-diol. nih.gov Chiral auxiliaries, such as chiral sulfoxides, can also be employed to achieve complete 1,3-induction, where the chirality of the sulfur atom fully controls the stereochemistry of the newly formed hydroxyl group during the reduction of a β-carbonyl. researchgate.net

Table 2: Derivatization Strategies for Stereocontrol in 1,3-Diol Synthesis

| Strategy | Reagents/Auxiliary | Substrate Type | Stereochemical Outcome | Citation(s) |

|---|---|---|---|---|

| Protecting Group Control | Methoxymethyl (MOM) ether | Allylic alcohol derivative | syn-2-Methoxymethoxy-1,3-nonanediol | orgsyn.org |

| Chelation-Controlled Reduction | Diethylmethoxyborane (Et₂BOMe), Sodium borohydride | β-Hydroxyketone | syn-1,3-diol (>19:1 dr) | nih.gov |

| Chiral Auxiliary Induction | (+)-(R)-methyl-p-tolylsulfoxide | β,δ-diketo sulfoxide | syn- or anti-1,3-diols | researchgate.net |

Stereochemical Control and Absolute Configuration Determination in R 1,3 Nonanediol Chemistry

Principles of Asymmetric Induction in (R)-(-)-1,3-Nonanediol Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, leading to an excess of a specific stereoisomer. msu.edu In the context of this compound synthesis, this is achieved by introducing a chiral element into the reaction, which can be a chiral auxiliary, reagent, or catalyst.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry.

A common strategy involves the use of chiral auxiliaries derived from readily available natural products. For instance, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which then reacts with an electrophile. The stereochemistry of this addition is controlled by the chiral auxiliary, leading to the formation of a new stereocenter with a specific configuration. wikipedia.org

Another example is the use of chiral oxazolidinones, which are widely employed in stereoselective aldol (B89426) reactions. wikipedia.org These auxiliaries control the geometry of the enolate formed, which in turn dictates the stereochemical outcome of the reaction with an aldehyde. This method is particularly powerful as it can establish two adjacent stereocenters simultaneously. wikipedia.org

The selection of a suitable chiral auxiliary is crucial and depends on several factors, including the nature of the reaction, the desired stereochemical outcome, and the ease of removal of the auxiliary.

The design and application of chiral reagents and catalysts represent a more elegant and atom-economical approach to asymmetric synthesis, as they can generate large quantities of a chiral product from a small amount of the chiral source.

Chiral Reagents:

Chiral reagents are stoichiometric chiral compounds that are directly involved in the bond-forming process and are consumed during the reaction. A notable example is the use of chiral oxazaborolidine reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of prochiral ketones. acs.orgnih.gov In the synthesis of 1,3-diols, a chiral 1,3-keto alcohol can be asymmetrically reduced using a chiral oxazaborolidine complex to yield a single enantiomer of the diol. nih.gov

Chiral Catalysts:

Chiral catalysts are substances that accelerate a chemical reaction and induce chirality without being consumed in the process. They are highly sought after due to their efficiency and the potential for catalytic turnover.

Organocatalysts: Small organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for asymmetric reactions. nih.gov For instance, a proline-derived organocatalyst, in conjunction with an additive like Cu(OTf)₂, can be used to synthesize chiral 1,3-keto alcohols with high enantiomeric excess via an asymmetric aldol reaction. acs.org These keto alcohols can then be reduced to the corresponding chiral 1,3-diols. acs.org

Transition Metal Catalysts: Chiral complexes of transition metals like ruthenium, rhodium, and iridium are widely used in asymmetric hydrogenation and other transformations. For the synthesis of 1,3-diols, ruthenium catalysts are particularly effective in dynamic kinetic asymmetric transformations (DKAT). nih.gov Chiral aryl iodide catalysts have also been designed for stereoselective oxidative dearomatization reactions to synthesize enantioenriched para-quinols. nih.gov

The design of effective chiral catalysts often involves creating a well-defined chiral environment around the active site, which allows for selective activation of one enantiotopic face of the substrate.

Enantioselective and Diastereoselective Transformations Leading to this compound

Specific synthetic methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the preparation of 1,3-diols, including this compound.

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomerically pure product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with an in situ racemization of the starting material. thieme.de When this concept is applied to reactions involving diastereomers, it is referred to as dynamic kinetic asymmetric transformation (DYKAT). thieme.de

In the context of 1,3-diols, DYKAT can be used to convert a racemic mixture of diastereomers into a single, enantiomerically pure syn-1,3-diacetate. nih.govnih.gov This process typically involves three key steps that occur in one pot:

Enzymatic Transesterification: A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the diol. nih.gov

Ruthenium-Catalyzed Epimerization: A ruthenium catalyst facilitates the epimerization of the secondary alcohol in the unreacted diol or the monoacetate. nih.govnih.gov

Intramolecular Acyl Migration: A syn-selective acyl migration occurs in the syn-1,3-diol monoacetate. nih.gov

The synergy of these three processes results in an efficient deracemization and deepimerization of the 1,3-diol mixture, leading to high yields and excellent enantioselectivities of the desired syn-diacetate. nih.gov

| Component | Function | Example |

|---|---|---|

| Enzyme | Enantioselective acylation | Candida antarctica lipase B (CALB) |

| Metal Catalyst | Epimerization of the alcohol | Ruthenium-based catalyst |

| Acyl Donor | Provides the acyl group for transesterification | Isopropenyl acetate (B1210297) |

| Outcome | Deracemization and deepimerization to a single enantiomerically pure diacetate |

Kinetic resolution via stereoselective acetalization is another effective method for separating enantiomers of racemic 1,3-alkanediols. This approach involves reacting the racemic diol with a chiral ketone to form diastereomeric acetals. acs.org The different rates of formation of these diastereomers allow for their separation.

A notable example is the use of l-menthone for the acetalization of racemic 1,3-alkanediols. acs.orgdoi.org This reaction exhibits high stereoselectivity, leading to the formation of a pair of diastereomeric spiroacetals that can be separated by chromatography. acs.org The success of this method relies on the ability of the chiral ketone to discriminate between the two enantiomers of the diol, leading to a significant difference in the reaction rates.

The choice of the chiral ketone is critical for achieving high stereoselectivity. An ideal ketone should have a rigid conformation and significant steric bulk to effectively differentiate between the enantiomers of the diol.

Strategic Applications of R 1,3 Nonanediol in Complex Molecule Synthesis

(R)-(-)-1,3-Nonanediol as a Key Intermediate in Natural Product Synthesis

The enantiomerically pure structure of this compound makes it an important starting material or intermediate in the total synthesis of various natural products, where precise stereochemistry is often crucial for biological activity.

This compound is a naturally occurring compound itself, identified as the major component (80%) of the glandular secretion from the male cucumber fly, Dacus tau. tandfonline.com Beyond its natural occurrence, it serves as a pivotal building block for the synthesis of other biologically active molecules. One notable application is in the synthesis of (R)-γ-decalactone. tandfonline.com The synthesis leverages the chiral backbone of the diol to establish the stereocenter of the target lactone. The preparation of optically active this compound can be achieved through methods like the ozonolysis of methyl ricinoleate (B1264116), which is derived from castor oil. tandfonline.com This process involves an electrochemical reduction of the intermediate hydroperoxides, yielding the desired diol. tandfonline.comresearchgate.net

Additionally, related hydroxy-acid derivatives, for which this compound can be a synthon, include methyl (R)-3-hydroxy-12-methyltridecanoate, a component of lipopolysaccharides. researchgate.net The synthesis of such molecules often relies on the precise stereochemistry offered by chiral intermediates like this compound. researchgate.net

Table 1: Natural Products Associated with this compound

| Natural Product/Related Compound | Role of this compound | Source(s) |

| This compound | Secretion of the male Dacus tau (cucumber fly) | tandfonline.comresearchgate.net |

| (R)-γ-Decalactone | Key building block in its total synthesis | tandfonline.com |

| Methyl (R)-3-hydroxy-12-methyltridecanoate | Can be synthesized from a common intermediate derived from the diol's structural motif | researchgate.net |

In a convergent approach, the diol can be prepared and functionalized separately to form a key building block. This fragment is then joined with other complex parts of a target molecule. researchgate.net For instance, chemoenzymatic dynamic kinetic asymmetric transformation (DYKAT) processes have been utilized on racemic mixtures of 1,3-nonanediol (B3369438) to produce enantiomerically pure syn-1,3-diacetoxynonane with high enantioselectivity (>99% ee). acs.org This transformation, which combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration, efficiently converts a racemic mixture into a single, highly pure stereoisomer. nih.govpnas.org This resulting diacetate is a versatile intermediate that can be incorporated into the convergent synthesis of larger natural products, such as polyketides and macrolide antibiotics, which frequently contain 1,3-diol structural motifs. nih.govpnas.org

Derivatization of this compound for Advanced Materials and Ligand Design

The two hydroxyl groups of this compound provide reactive sites for derivatization, allowing for its incorporation into larger, functional molecules such as polymers and specialized ligands for various applications.

The diol functionality of this compound allows it to act as a monomer in polymerization reactions. Through reactions targeting its hydroxyl groups, it can be incorporated into chiral polymers like polyethers and polyesters. The synthesis of such polymers often involves biocatalytic methods, where enzymes like lipases are used to catalyze polycondensation reactions under mild conditions. mdpi.com

Derivatives of 1,3-fatty diols, including unsaturated versions, are valued for creating molecules with novel properties. google.com The carbon chain and hydroxyl groups can be modified to produce functionalized derivatives. For example, the hydroxyl groups can be converted into ethers, esters, or other functional groups to tailor the chemical and physical properties of the resulting material, such as solubility, thermal stability, and surfactant properties. google.com The inherent chirality of this compound can be transferred to the resulting polymer, creating materials with specific optical properties or chiral recognition capabilities.

In the design of advanced therapeutics and research tools, synthetic linkers are used to stabilize nucleic acid structures. One such application is the creation of RNA "miniduplexes," which are small, stabilized double-stranded RNA structures designed to interact with specific proteins or nucleic acid targets. nih.gov These structures can be generated by covalently linking the two strands of a short RNA duplex with a flexible linker, creating a hairpin-like or a fully cyclic molecule. nih.govresearchgate.net

Research in this area has shown that diols of varying lengths and hydrophobicity can serve as effective linkers. nih.govresearchgate.net In studies focused on creating mimics of the HIV-1 TAR RNA structure, linkers derived from compounds such as 1,3-propanediol, triethylene glycol, hexaethylene glycol, and 1,9-nonanediol (B147092) have been successfully incorporated. nih.govresearchgate.netnih.gov These synthetic linkers significantly increase the thermal stability of the miniduplexes compared to their unlinked counterparts, while preserving their ability to bind to target proteins like the HIV-1 Tat protein. nih.gov While the direct use of this compound as a linker in these specific published studies is not documented, the principle demonstrates the utility of diols in this application. The chirality and specific length of this compound could offer unique conformational constraints if used in a similar manner to design novel nucleic acid-based structures.

Use of this compound in Optical Resolution of Racemic Mixtures

Optical resolution is the process of separating a racemic mixture (an equal mixture of two enantiomers) into its individual, pure enantiomers. pbworks.comlibretexts.org this compound, being an enantiomerically pure compound, can be used as a chiral resolving agent, also known as a chiral derivatizing agent. tandfonline.comwikipedia.org This method involves reacting the racemic mixture with the pure chiral diol to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization. pbworks.com

A specific application of this is the optical resolution of racemic menthone. tandfonline.com In this process, racemic menthone is reacted with this compound in the presence of an acid catalyst (p-toluenesulfonic acid) to form a mixture of two diastereomeric spiroketals. tandfonline.com These diastereomers can then be separated using column chromatography. After separation, each pure diastereomer is hydrolyzed, typically using a reagent like copper(II) chloride, to break the ketal and release the enantiomerically pure menthone. tandfonline.com The this compound can often be recovered and reused, making the process efficient. tandfonline.com

Table 2: Application in Optical Resolution

| Racemic Compound | Chiral Agent | Diastereomeric Intermediate | Separation Method | Outcome | Source(s) |

| Menthone | This compound | Diastereomeric spiroketals | Silica gel column chromatography | Separation of menthone enantiomers | tandfonline.com |

Biological and Chemoecological Investigations of R 1,3 Nonanediol

Occurrence of (R)-(-)-1,3-Nonanediol as a Semiochemical in Insect Systems

Semiochemicals are chemical signals produced by an organism that evoke a behavioral or physiological response in another organism, mediating crucial interactions such as mating, defense, and host location. mdpi.com These signaling molecules are fundamental to the chemical communication systems of insects. This compound has been identified as a component of such chemical signals in specific insect systems, particularly within the family Tephritidae, commonly known as fruit flies.

Identification in Rectal Gland Secretions of Tephritidae Fruit Flies

The rectal glands of male tephritid fruit flies are recognized as primary organs for the production and secretion of volatile compounds that often function as sex pheromones. nih.govmdpi.com Detailed chemical analyses of these secretions have led to the identification of a diverse array of compounds, including alcohols, esters, amides, and spiroacetals. plos.org Among these, 1,3-Nonanediol (B3369438) has been specifically identified in the rectal gland extracts of the cucumber fruit fly, Zeugodacus cucumis. nih.gov This identification is a critical step in understanding the chemical vocabulary used by these insects for reproductive behaviors.

| Insect Species | Glandular Source | Identified Compound |

| Zeugodacus cucumis (Cucumber Fruit Fly) | Male Rectal Glands | 1,3-Nonanediol |

This table summarizes the documented occurrence of 1,3-Nonanediol in the specified Tephritidae fruit fly species.

Defensive Roles and Pheromonal Activity (Hypothesized)

The chemical blends released from the rectal glands of male tephritid flies are strongly implicated in attracting mates. nih.govmdpi.com Behavioral assays have demonstrated that virgin females of Zeugodacus cucumis are attracted to the volatile compounds emitted from crushed male rectal glands, supporting the role of these secretions as a sex pheromone. nih.gov While the precise role of each individual component in the blend is often complex and synergistic, the presence of this compound within this active secretion suggests its likely involvement in the pheromonal communication of the species.

Although electrophysiological studies have identified several male rectal gland compounds that trigger responses in female antennae, specific tests on 1,3-nonanediol's individual activity have shown varied results. For instance, in one study, the olfactory receptors (OR74a) from Bactrocera dorsalis and Zeugodacus cucurbitae did not respond significantly to 1,3-nonanediol, indicating that its role may be more subtle or dependent on other compounds in the blend. nih.gov The function of such compounds can be highly specific and may not be conserved across all related species.

Beyond a pheromonal role, semiochemicals can also serve defensive purposes. However, a specific defensive function for this compound in Tephritidae has not been explicitly demonstrated and remains a hypothesis based on the broad functional diversity of insect semiochemicals.

| Hypothesized Function | Supporting Evidence/Context |

| Pheromonal Activity | Identified as a component of male rectal gland secretions known to attract virgin females in Z. cucumis. nih.gov |

| Defensive Role | General function of many insect semiochemicals, but not specifically documented for 1,3-Nonanediol in this context. |

This table outlines the hypothesized biological roles of this compound in Tephritidae fruit flies based on current research.

Biogenesis and Metabolic Pathways of this compound in Biological Systems

The precise biosynthetic pathway for this compound in Tephritidae fruit flies has not been fully elucidated. However, the biogenesis of long-chain alkanediols in other biological systems suggests plausible metabolic origins, likely stemming from fatty acid metabolism. nih.gov In insects, fatty acid synthesis and modification are critical for producing a wide range of compounds, including cuticular hydrocarbons and pheromones. mdpi.com

Two potential, though not yet confirmed in this specific case, pathways include:

Fatty Acid Elongation and Reduction: The carbon backbone of 1,3-Nonanediol is likely derived from common fatty acid precursors. The process would involve the elongation of fatty acyl-CoAs, followed by a series of reduction and hydroxylation steps. nih.govmdpi.com Enzymes such as fatty acid elongases (ELOs), reductases, and hydroxylases would be key to this pathway. Research in algae has shown that long-chain alkyl diols can be actively produced from C14-C18 fatty acids through processes of elongation and hydroxylation. oup.comnih.gov

Polyketide Synthesis-like Pathway: Some enzymes involved in the formation of hydroxylated fatty acids resemble polyketide synthases (PKSs). nih.gov These enzymatic complexes can catalyze incomplete fatty acid elongations that result in 3-hydroxy fatty acids, which could serve as direct precursors to 1,3-diols after subsequent reduction of the carboxylic acid group.

The synthesis of hydrocarbons and related compounds in insects is typically carried out in specialized cells called oenocytes, which are often associated with the fat body. mdpi.com It is probable that the precursors for this compound are synthesized here and then transported to the rectal glands for final modification and storage.

Interdisciplinary Research at the Interface of Chemistry and Biology

The study of this compound and other semiochemicals is an inherently interdisciplinary field, merging principles and techniques from analytical chemistry, biochemistry, neurophysiology, and ecology. cabidigitallibrary.org

Chemical Ecology: This core discipline seeks to understand the chemical basis of interactions between organisms. The identification of this compound from the rectal glands of a fruit fly is a classic example of chemical ecology, linking a specific molecule to a biological context. nih.gov

Analytical Chemistry: Advanced analytical techniques are essential for the initial discovery and characterization of semiochemicals. Gas chromatography-mass spectrometry (GC-MS) is the primary tool used to separate the complex mixture of volatiles from glandular secretions and identify individual components like 1,3-Nonanediol. plos.org

Neurophysiology and Behavioral Biology: To determine the function of an identified compound, biologists employ methods such as electroantennography (EAG) to measure the response of insect antennae to specific odors. This is often followed by behavioral assays, like Y-tube olfactometer tests, to see if the chemical attracts or repels the insect, thereby confirming its role as a pheromone or other semiochemical. mdpi.com

Synthetic and Molecular Biology: Once a biologically active compound is identified, organic chemists may synthesize it to confirm its structure and to produce larger quantities for field tests. Furthermore, molecular biologists investigate the genetic and enzymatic machinery responsible for the compound's biosynthesis, which can open avenues for novel pest management strategies. researchgate.netoup.com

The investigation into this compound exemplifies how these disciplines work in concert. Its discovery in Z. cucumis required sophisticated chemical analysis, and understanding its function relies on ongoing biological and ecological investigation. nih.govnih.gov

Advanced Analytical Techniques for the Characterization and Purity Assessment of R 1,3 Nonanediol

Chromatographic Methods for Enantiomeric and Diastereomeric Purity

Chromatographic techniques are central to the separation and quantification of stereoisomers. For (R)-(-)-1,3-Nonanediol, chiral gas chromatography and its coupled techniques offer high resolution and sensitivity.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For diols like this compound, cyclodextrin-based CSPs are particularly effective. azom.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatized forms can create a chiral environment suitable for enantioseparation. azom.comresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric adducts between the analyte enantiomers and the chiral selector of the stationary phase. azom.com The stability of these adducts differs, resulting in different retention times and allowing for quantification of the enantiomeric ratio. The choice of the specific cyclodextrin (B1172386) derivative (e.g., α-, β-, or γ-cyclodextrin with various substituents) can significantly impact the separation efficiency, and the selection is often empirical. hplc.sk For optimal separation in chiral GC, hydrogen is often the preferred carrier gas due to its high linear velocity, which enhances separation efficiency. hplc.sk

High-speed GC applications, utilizing narrower columns and faster temperature programming, can significantly reduce analysis times without compromising resolution, which is advantageous for high-throughput screening and quality control.

Table 1: Common Chiral Stationary Phases for GC Analysis of Alcohols and Diols

| Stationary Phase Type | Chiral Selector | Typical Applications |

|---|---|---|

| Cyclodextrin-based | Derivatized α-, β-, γ-Cyclodextrins | Separation of alcohols, diols, ketones, esters |

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) provides an unparalleled level of analytical detail. While GC separates the components of a mixture, MS provides information about the mass-to-charge ratio of the components and their fragments, enabling structural elucidation. For this compound, GC-MS is crucial for confirming the molecular weight and identifying the fragmentation patterns that are characteristic of its structure.

However, direct analysis of diols by GC can be challenging due to their polarity and potential for thermal degradation. sigmaaldrich.com Therefore, derivatization is a common strategy to improve their chromatographic behavior by increasing volatility and thermal stability. sigmaaldrich.comgcms.cz The analysis of these derivatives by GC-MS allows for the confirmation of the original structure. For instance, the mass spectra of trifluoroacetylated derivatives of N-alkyl-1,3-propanediamines have been successfully used for their identification in complex matrices. researchgate.net Similarly, the analysis of silylated derivatives of this compound would yield characteristic mass spectra for structural confirmation. The fragmentation patterns of these derivatives provide valuable structural information.

Spectroscopic and Spectrometric Approaches to Stereochemical Analysis

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure and relative stereochemistry. For 1,3-diols, a powerful method involves the formation of acetonide derivatives (4,6-dialkyl-2,2-dimethyl-1,3-dioxanes). The stereochemistry of the diol dictates the conformation of the resulting six-membered dioxane ring, which can be unambiguously determined by ¹³C NMR. univ-lemans.fruniv-lemans.fr

Syn-1,3-diols form acetonides that adopt a chair conformation, leading to distinct chemical shifts for the axial and equatorial methyl groups of the acetonide, typically around 19 ppm and 30 ppm, respectively. univ-lemans.fruniv-lemans.fr

Anti-1,3-diols form acetonides that exist in a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions. This results in ¹³C NMR chemical shifts for the acetonide methyl groups that are in a similar range, typically around 24-25 ppm. univ-lemans.fr

By converting this compound into its acetonide and analyzing the ¹³C NMR spectrum, its relative stereochemistry can be confirmed.

Table 2: Representative ¹³C NMR Chemical Shifts for Acetonide Derivatives of 1,3-Diols

| Diol Stereochemistry | Acetonide Conformation | Acetonide Methyl Carbon Chemical Shifts (ppm) | Ketal Carbon Chemical Shift (ppm) |

|---|---|---|---|

| syn | Chair | ~19 (axial), ~30 (equatorial) | ~98-99 |

Mass Spectrometry (MS), particularly when coupled with a soft ionization technique, is used to confirm the molecular weight of this compound and thus its molecular integrity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, further confirming its identity. In a GC-MS setup, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺), although it may be of low abundance for alcohols. The fragmentation pattern, however, provides a fingerprint for the molecule's structure.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. researchgate.net For this compound, derivatization is primarily employed to enhance its performance in GC analysis by increasing volatility and reducing peak tailing. gcms.cz

Common derivatization strategies for diols include:

Silylation: This involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com Silylation significantly increases the volatility of the diol.

Acylation: This process involves the reaction of the hydroxyl groups with an acylating agent, such as trifluoroacetic anhydride, to form esters. This can also improve chromatographic properties and introduce electron-capturing groups for enhanced detection.

Formation of Boronate Esters: 1,2- and 1,3-diols react with boronic acids, such as phenylboronic acid (PBA), to form cyclic boronate esters. nih.gov These derivatives are less polar and more volatile, making them suitable for GC analysis. This method is often used for the analysis of diols in complex matrices. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, such as the need for enhanced sensitivity with a particular detector or improved separation of stereoisomers. researchgate.net

Table 3: Common Derivatization Reagents for Diols in GC Analysis

| Derivatization Strategy | Reagent Example | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increases volatility and thermal stability |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl ester | Improves chromatographic properties, enhances ECD response |

Emerging Research Frontiers and Future Perspectives for R 1,3 Nonanediol

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing chiral compounds, moving away from traditional processes that often involve hazardous reagents and generate significant waste. For the production of (R)-(-)-1,3-Nonanediol, future developments are centered on biocatalysis and chemoenzymatic strategies that offer high selectivity under mild conditions.

Biocatalytic Approaches: Enzymes and whole-cell systems are at the forefront of sustainable synthesis. alfachemic.com Key biocatalytic methods applicable to the synthesis of chiral diols include:

Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated enantiomer from the unreacted one. This chemoenzymatic approach is highly efficient for producing enantiomerically pure alcohols.

Asymmetric Reduction: Carbonyl reductases (CREDs) can reduce prochiral diketones or hydroxy-ketones with high stereoselectivity to yield the desired chiral diol. The use of whole-cell systems containing these enzymes can be particularly cost-effective as they provide in-situ cofactor regeneration.

Epoxide Hydrolysis: The enantioselective hydrolysis of racemic epoxides, catalyzed by epoxide hydrolases (EHs), is another established green route to chiral vicinal diols, a strategy that could be adapted for 1,3-diol synthesis through different precursors. researchgate.net

These biocatalytic routes are advantageous due to their high enantioselectivity, operation under ambient temperature and pressure, and use of water as a solvent, significantly reducing the environmental footprint of the synthesis.

Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Diols

| Synthetic Strategy | Key Biocatalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica) | High enantioselectivity, mild conditions, broad substrate scope. | Maximum theoretical yield is 50%; requires separation of product and unreacted substrate. |

| Whole-Cell Asymmetric Reduction | Yeast, Bacteria (e.g., E. coli) expressing reductases | High enantiomeric excess (>99%), potential for 100% theoretical yield, integrated cofactor recycling. researchgate.net | Requires optimization of culture conditions; potential for cellular inhibition by substrate or product. |

| Chemoenzymatic Synthesis | Combination of chemical catalysts and enzymes | Leverages the strengths of both chemical and biological catalysis for novel reaction cascades. rsc.org | Requires careful optimization of reaction conditions to ensure compatibility between different catalyst types. |

Exploration of New Catalytic Systems for Enantioselective Production

The enantioselective synthesis of chiral 1,3-diols is a significant challenge in organic chemistry. researchgate.net Research is actively pursuing novel catalytic systems that can provide high yields and enantiomeric excess for compounds like this compound. These systems fall into three main categories: organocatalysis, metal-based catalysis, and biocatalysis.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric synthesis. They can be used in asymmetric aldol (B89426) reactions to create chiral β-hydroxy ketones, which are direct precursors to 1,3-diols. nih.gov The advantages of organocatalysts include their relatively low toxicity, stability, and availability. Recent strategies have focused on developing new proline-derived catalysts, sometimes used with additives like Cu(OTf)₂, to achieve exceptionally high enantiomeric purity (>99% ee) in the synthesis of chiral 1,3-keto alcohols. nih.gov

Metal-Based Catalysis: Transition metal complexes featuring chiral ligands are highly effective for asymmetric reactions. For the synthesis of 1,3-diols, key methods include:

Asymmetric Hydrogenation: Chiral ruthenium or rhodium complexes can catalyze the asymmetric hydrogenation of 1,3-diketones or β-hydroxy ketones to produce chiral 1,3-diols with high stereocontrol.

Asymmetric Dihydroxylation: While typically used for 1,2-diols, variations of this reaction and other oxidative methods are being explored for 1,3-diol synthesis from different olefinic precursors. organic-chemistry.org

Enzymatic Catalysis: As mentioned previously, enzymes offer unparalleled selectivity. The discovery and engineering of novel reductases and epoxide hydrolases are expanding the toolbox for producing chiral diols. Cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a particularly efficient approach, minimizing purification steps and waste. researchgate.net

Table 2: Overview of Catalytic Systems for Chiral 1,3-Diol Synthesis

| Catalyst Type | Example | Typical Reaction | Key Strengths |

|---|---|---|---|

| Organocatalyst | Proline derivatives | Asymmetric Aldol Reaction | Metal-free, low toxicity, stable. nih.gov |

| Metal Catalyst | Ru-BINAP complex | Asymmetric Hydrogenation | High turnover numbers, high enantioselectivity. |

| Biocatalyst | Carbonyl Reductase (CRED) | Asymmetric reduction of ketones | Extremely high stereo- and regioselectivity, works in aqueous media. researchgate.net |

Unveiling Further Biological Roles and Applications

While the primary value of this compound is currently seen in its potential as a chiral building block, research into the biological activities of long-chain diols suggests the possibility of direct applications in medicine and agriculture.

Potential Pharmacological Roles: Studies on structurally related long-chain ether diols have shown that they can favorably alter lipid disorders. For instance, certain tetramethyl-substituted ether diols were found to significantly increase serum HDL-cholesterol and reduce serum triglycerides in animal models. nih.gov This suggests that this compound and its derivatives could be investigated as potential therapeutic agents for metabolic syndrome. Furthermore, derivatives of chiral diols, such as 1,3-dioxolanes, have demonstrated significant antibacterial and antifungal activity against a range of pathogens, including S. aureus and C. albicans. nih.govnih.gov This opens an avenue for exploring this compound as a scaffold for developing new antimicrobial agents.

Agrochemical Applications: The structural motifs present in this compound are found in various natural products with roles in chemical ecology. Its amphiphilic nature could be exploited in the development of new pesticides or pheromones. Chiral diols are recognized as valuable intermediates for agrochemicals, and exploring the direct biological activity of the diol itself is a logical next step. researchgate.net

Table 3: Potential Applications Based on Structurally Related Diols

| Potential Application Area | Observed Activity in Related Compounds | Compound Class Studied |

|---|---|---|

| Pharmaceuticals (Metabolic Disorders) | Modulation of HDL-cholesterol and triglycerides. nih.gov | Long-chain ether diols |

| Pharmaceuticals (Antimicrobial) | Activity against Gram-positive bacteria and fungi. nih.gov | 1,3-Dioxolanes derived from chiral diols |

| Agrochemicals | Use as chiral synthons for pesticides. researchgate.net | General C2-symmetric chiral diols |

| Cosmetics | Use as humectants and solvents. | Shorter chain 1,3-diols (e.g., 1,3-Butanediol) |

Advanced Methodologies in Process Chemistry for Scalable Synthesis

Transitioning a synthetic route from the laboratory bench to industrial production requires robust and scalable methodologies. For the synthesis of this compound, advanced process chemistry, particularly continuous flow technology, holds immense promise. nih.gov

Continuous Flow Synthesis: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better yields and purities.

Scalability: Production can be scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), bypassing the need for re-optimization in larger vessels. acs.org

Integration of Catalysis: Solid-supported catalysts or immobilized enzymes can be packed into columns (packed-bed reactors) and integrated directly into the flow path. This simplifies catalyst separation and recycling, a key advantage for both expensive metal catalysts and sensitive biocatalysts.

A potential scalable process for this compound could involve the continuous flow reduction of a suitable keto-precursor through a packed-bed reactor containing an immobilized reductase enzyme. Such a system would allow for efficient, automated, and scalable production of the high-purity chiral diol. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow Processing for Asymmetric Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Requires re-engineering and re-optimization for larger vessels. | Achieved by longer run times or parallelization (scaling out). acs.org |

| Heat & Mass Transfer | Often inefficient and non-uniform, leading to side products. | Superior due to high surface-area-to-volume ratio, enabling better control. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reactor volumes and better temperature control. nih.gov |

| Catalyst Handling | Requires separate steps for catalyst addition and removal/recycling. | Allows for easy integration of packed-bed reactors for simplified catalyst use and reuse. |

Q & A

How can enantioselective synthesis of (R)-(-)-1,3-Nonanediol be optimized for high chiral purity?

Level: Advanced

Methodological Answer:

Enantioselective synthesis of this compound can be achieved via Sharpless asymmetric epoxidation of (E)-2-nonen-1-ol, followed by Red-Al reduction (Scheme III in ). Key parameters include:

- Catalyst selection : Use titanium(IV) isopropoxide and diethyl tartrate for chiral induction.

- Reaction conditions : Maintain temperatures between -30°C to -10°C during Red-Al reduction to prevent racemization.

- Purification : Silica gel chromatography is critical for isolating intermediates (e.g., protected hydroxyaldehyde) to avoid side products like 1,2-nonadiene .

- Validation : Confirm enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents.

What analytical techniques are most reliable for distinguishing this compound from its diastereomers or structural analogs?

Level: Basic

Methodological Answer:

- Spectroscopy : Use NMR to identify vicinal diol coupling patterns (e.g., δ 3.6–3.8 ppm for C1 and C3 protons) and NMR to resolve stereochemical environments .

- Mass spectrometry : Compare EIMS fragmentation patterns (e.g., base peak at m/z = 75 for 1,3-Nonanediol) and chemical ionization mass spectrometry (CIMS) to confirm molecular weight (160.25 g/mol) .

- Chromatography : Reverse-phase HPLC with polar stationary phases can separate diastereomers, while chiral columns resolve enantiomers .

How do contradictory toxicity classifications for 1,3-Nonanediol across safety data sheets impact laboratory handling protocols?

Level: Advanced

Methodological Answer:

- Hazard identification : classifies 1,3-Nonanediol as acute oral toxicity (Category 4, H302), while reports no carcinogenicity or mutagenicity data.

- Risk mitigation : Apply the precautionary principle:

What methodologies validate the role of 1,3-Nonanediol in RNA miniduplex stabilization for biophysical studies?

Level: Advanced

Methodological Answer:

- Linker design : Incorporate 1,3-Nonanediol-derived synthetic linkers into RNA strands during solid-phase synthesis. Compare thermal stability (Tm) via UV-Vis denaturation profiles .

- Binding assays : Conduct RNA mobility shift assays with HIV-1 Tat protein to measure dissociation constants (Kd). A 24–31°C Tm increase was observed in linker-modified miniduplexes versus unmodified duplexes .

- Structural analysis : Use X-ray crystallography or cryo-EM to confirm linker-induced rigidity and base-pairing fidelity.

How can researchers address low yields in 1,3-Nonanediol synthesis via Grignard reactions?

Level: Basic

Methodological Answer:

- Reagent optimization : Ensure stoichiometric excess of n-hexylmagnesium bromide and controlled addition rates to minimize side reactions (e.g., aldehyde over-reduction) .

- Intermediate protection : Protect 1,3-propanediol with dihydropyran to prevent unwanted oxidation during synthesis .

- Workup : Extract with ethyl acetate and aqueous NaHCO to remove unreacted reagents. Monitor reaction progress via TLC (silica gel, 10% MeOH/CHCl) .

What metabolic pathways should be considered when studying 1,3-Nonanediol in vertebrate models?

Level: Advanced

Methodological Answer:

- Hepatic metabolism : Assay NAD reduction rates in liver homogenates to track butanedial formation, as seen in analogous 1,3-butanediol studies .

- Neural effects : Conduct open-field activity tests and jaw-jerk response assays to assess neuromuscular sensitivity, noting similarities to ethanol’s neural inhibition .

- Toxicokinetics : Use LC-MS/MS to quantify plasma and tissue concentrations, adjusting for renal clearance variability .

How does the stereochemistry of 1,3-Nonanediol influence its function in flavoring agents like 1,3-Nonanediol acetate?

Level: Advanced

Methodological Answer:

- Sensory receptor binding : The (R)-(-)-enantiomer of 1,3-Nonanediol acetate (FEMA 2783) interacts preferentially with olfactory receptors due to its specific spatial configuration. Validate via chiral GC-Olfactometry .

- Synthesis : Protect the diol with acetic anhydride under basic conditions (pyridine catalyst), then deprotect via acid hydrolysis to retain stereochemical integrity .

What computational methods predict the environmental persistence of 1,3-Nonanediol?

Level: Advanced

Methodological Answer:

- QSAR modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials based on logP (calculated: 1.2) and molecular weight .

- Experimental validation : Conduct OECD 301F ready biodegradability tests in activated sludge, monitoring CO evolution over 28 days .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Classification | Source |

|---|---|---|

| Molecular Weight | 160.25 g/mol | |

| Acute Oral Toxicity (LD50) | >20 g/kg (rat) | |

| Enantiomeric Purity | >98% ee (via Sharpless route) | |

| Melting Point | Not reported; liquid at RT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.